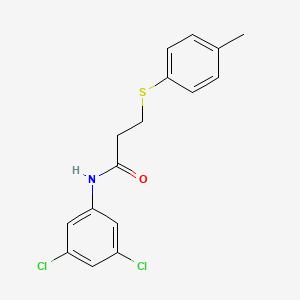
N-(3,5-dichlorophenyl)-3-(p-tolylthio)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,5-dichlorophenyl)-3-(p-tolylthio)propanamide is a useful research compound. Its molecular formula is C16H15Cl2NOS and its molecular weight is 340.26. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3,5-Dichlorophenyl)-3-(p-tolylthio)propanamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article reviews various studies that explore the biological activity of this compound, including its synthesis, nephrotoxicity, and hepatotoxicity.
The compound this compound can be synthesized through several methods involving the reaction of appropriate precursors. The presence of the dichlorophenyl group is crucial for its biological activity, as it influences the compound's interaction with biological targets.
1. Nephrotoxicity Studies
Research has indicated that derivatives of N-(3,5-dichlorophenyl) compounds exhibit nephrotoxic effects. A study comparing N-(3,5-dichlorophenyl)-2-hydroxysuccinimide (NDHS) showed significant nephrotoxic potential characterized by:
- Increased proteinuria
- Elevated blood urea nitrogen (BUN)
- Marked proximal tubular necrosis at doses as low as 0.1 mmol/kg .
The nephrotoxic mechanism appears to be linked to the presence of chlorinated phenyl groups, which enhance toxicity compared to non-chlorinated analogs.
2. Hepatotoxicity Studies
In a separate investigation focusing on structure-activity relationships, various analogs of N-(3,5-dichlorophenyl)-propanamide were assessed for their hepatotoxic potential. Findings revealed that:
- Compounds with thiazolidinedione (TZD) rings showed significant liver damage in male Fischer 344 rats.
- Elevated serum alanine aminotransferase (ALT) levels indicated hepatotoxicity, with values reaching up to 2071.9 ± 217.8 Sigma-Frankel units/ml at a dose of 1.0 mmol/kg .
The study concluded that both the TZD ring structure and the substituents on the phenyl ring play critical roles in determining hepatotoxicity.
Case Studies and Research Findings
Case Study 1: Nephrotoxic Potential
- Objective : To evaluate nephrotoxicity of NDHS.
- Methodology : Male Fischer 344 rats were administered NDHS and renal function was assessed at intervals.
- Results : NDHS induced significant nephrotoxic effects at low doses compared to controls .
Case Study 2: Hepatotoxicity Assessment
- Objective : To understand the hepatotoxic effects of various analogs.
- Methodology : Rats were treated with different doses of compounds containing the dichlorophenyl moiety and liver function was monitored.
- Results : Significant liver damage was observed with ALT levels indicating severe hepatotoxicity linked to specific structural features of the compounds .
Data Tables
| Compound Name | Nephrotoxic Dose (mmol/kg) | ALT Levels (Sigma-Frankel units/ml) | Observations |
|---|---|---|---|
| N-(3,5-Dichlorophenyl)-2-hydroxysuccinimide | 0.1 | Not applicable | Marked nephrotoxicity observed |
| N-(3,5-Dichlorophenyl)-3-thiazolidinedione | 1.0 | 2071.9 ± 217.8 | Severe hepatic necrosis |
| N-(3,5-Dichlorophenyl)-propanamide | Varies | Varies | Dependent on structural modifications |
特性
IUPAC Name |
N-(3,5-dichlorophenyl)-3-(4-methylphenyl)sulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NOS/c1-11-2-4-15(5-3-11)21-7-6-16(20)19-14-9-12(17)8-13(18)10-14/h2-5,8-10H,6-7H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWEMCOYXBPLZEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCC(=O)NC2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














